(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid
Description
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique cyclobutane ring structure, which is substituted with an ethoxycarbonyl group and a carboxylic acid group. This compound is often used as a building block in the synthesis of more complex molecules due to its stereochemical properties.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(1S,2S)-2-ethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
InChI Key |
WPMICURRLLIGEI-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]1C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclobutane derivatives, which are functionalized with ethoxycarbonyl and carboxylic acid groups through a series of reactions involving reagents like diazo compounds and ylides . The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
On an industrial scale, the production of (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings to maintain consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of cyclobutane compounds exhibit promising antitumor properties. For instance, certain derivatives have been shown to inhibit the hepatocyte growth factor receptor (HGFR), which is implicated in various cancers. The structural features of (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid may enhance its efficacy as an anti-tumor agent by modulating biological pathways involved in cancer progression .
Inhibitors of Angiogenesis
The compound's ability to inhibit angiogenesis— the formation of new blood vessels from pre-existing ones—makes it a candidate for treating cancer. Angiogenesis is critical for tumor growth and metastasis. Studies have demonstrated that similar cyclobutane derivatives can effectively reduce angiogenic activity in vitro .
Organic Synthesis
Building Block in Synthesis
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it useful in the synthesis of more complex molecules. For example, it can be utilized in the preparation of cyclic peptides and other biologically active compounds through standard coupling reactions .
Functionalization Reactions
The compound can undergo functionalization reactions to introduce various substituents. This property is essential for developing new materials and pharmaceuticals with enhanced properties. The ability to modify its functional groups allows chemists to tailor compounds for specific applications .
Material Science Applications
Polymer Chemistry
In material science, (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid can be incorporated into polymer matrices to improve mechanical properties or add functionality. Its incorporation into copolymers has been studied for applications in drug delivery systems and biodegradable materials .
Nanomaterials Development
Recent studies have investigated the use of cyclobutane derivatives in the synthesis of nanomaterials. These materials exhibit unique optical and electronic properties that can be harnessed for applications in sensors and electronics .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antitumor Activity of Cyclobutane Derivatives | Evaluated the effect on HGFR inhibition | Showed significant reduction in tumor cell proliferation |
| Synthesis of Functionalized Cyclobutane | Investigated synthetic pathways | Established reliable methods for introducing functional groups |
| Polymer Incorporation Studies | Analyzed mechanical properties of polymers | Demonstrated improved tensile strength and biodegradability |
Mechanism of Action
The mechanism by which (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-cyclohexanedicarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
(1S,2S)-2-aminocyclobutanecarboxylic acid: Contains an amino group instead of an ethoxycarbonyl group.
Uniqueness
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of both an ethoxycarbonyl group and a carboxylic acid group on a cyclobutane ring. This combination of features makes it particularly useful in the synthesis of chiral molecules and in applications requiring precise stereochemical control.
Biological Activity
(1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid features a cyclobutane ring with an ethoxycarbonyl group and a carboxylic acid functional group. The stereochemistry of the compound is significant as it influences the biological activity.
Synthesis of (1S,2S)-2-Ethoxycarbonylcyclobutanecarboxylic Acid
The synthesis of this compound typically involves the cyclization of appropriate precursors followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid. Methods for synthesizing related cyclobutane derivatives have been documented, indicating potential pathways for obtaining (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid .
Antimicrobial Activity
Research indicates that derivatives of cyclobutanecarboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain aminocyclobutanecarboxylic acids possess activity against various bacterial strains, suggesting that (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid may also exhibit similar properties .
Neurotropic Effects
Neurotropic activity has been observed in amino acids derived from cyclobutane structures. Specifically, compounds structurally related to (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid have shown promise in modulating neurotransmitter systems, particularly as NMDA receptor antagonists. This suggests potential applications in treating neurodegenerative diseases or conditions involving excitotoxicity .
Analgesic Properties
The analgesic effects of cyclobutane derivatives have been documented in animal models. For example, certain compounds have demonstrated efficacy in reducing pain responses in formalin-induced pain assays. This positions (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid as a candidate for further investigation in pain management therapies .
Table 1: Summary of Biological Activities
Research Insights
A study focusing on the structural variations of isovaline analogs indicated that modifications similar to those found in (1S,2S)-2-ethoxycarbonylcyclobutanecarboxylic acid can enhance analgesic activity while minimizing central side effects. This highlights the potential for designing derivatives with improved therapeutic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
